molecular formula C21H22N2OS2 B15099674 2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15099674
M. Wt: 382.5 g/mol
InChI Key: WMJMPABEIYEIRG-UHFFFAOYSA-N
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Description

The compound 2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one belongs to the thieno[2,3-d]pyrimidin-4-one class of heterocyclic compounds. These systems are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . Thienopyrimidine derivatives are known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects, making them a focus of synthetic and medicinal chemistry research .

The target compound features a tetrahydrobenzothienopyrimidinone core substituted at the 2-position with a 4-methylbenzylsulfanyl group and at the 3-position with a prop-2-en-1-yl (allyl) moiety.

Properties

Molecular Formula

C21H22N2OS2

Molecular Weight

382.5 g/mol

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H22N2OS2/c1-3-12-23-20(24)18-16-6-4-5-7-17(16)26-19(18)22-21(23)25-13-15-10-8-14(2)9-11-15/h3,8-11H,1,4-7,12-13H2,2H3

InChI Key

WMJMPABEIYEIRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno Ring: The initial step involves the formation of the benzothieno ring through a cyclization reaction.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is then introduced via a condensation reaction with appropriate reagents.

    Addition of the Sulfanyl Group: The sulfanyl group is added through a nucleophilic substitution reaction using 4-methylbenzyl chloride and a suitable thiol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Reactivity of the Sulfanyl Group

The methylbenzylsulfanyl moiety (-S-CH2-C6H4-Me) is a key reactive site, participating in nucleophilic substitution and oxidation:

  • Nucleophilic displacement : The sulfanyl group acts as a leaving group in SN2 reactions. For example, treatment with alkyl halides in basic media (e.g., NaH/DMF) replaces the sulfanyl group with nucleophiles like amines or alkoxides.

  • Oxidation : Reacts with oxidizing agents such as H2O2 or mCPBA to form sulfoxide (S=O) or sulfone (O=S=O) derivatives. This modification alters electronic properties and biological activity.

Electrophilic Substitution on the Benzothienopyrimidine Core

The fused thieno[2,3-d]pyrimidine system undergoes electrophilic substitutions at specific positions:

Reaction TypeReagents/ConditionsPosition ModifiedProduct
HalogenationCl2 or Br2, FeCl3 catalystC-6 or C-7Chloro/bromo derivatives
NitrationHNO3/H2SO4, 0–5°CC-7Nitro-substituted analog
Vilsmeier formylationPOCl3/DMF, refluxC-6Formyl derivative
AlkylationAlCl3, alkyl halidesC-7Alkylated benzothienopyrimidine

These reactions are influenced by the electron-donating sulfur atom and the pyrimidine ring’s electron-deficient nature .

Functionalization of the Allyl Group

The prop-2-en-1-yl group (-CH2-CH=CH2) enables:

  • Hydroboration-oxidation : With BH3·THF followed by H2O2/NaOH, yielding a primary alcohol.

  • Epoxidation : Reaction with mCPBA forms an epoxide, enhancing polarity and potential bioactivity.

  • Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh3)4, K2CO3) extends conjugation .

Ring-Opening and Annulation Reactions

Under strong acidic or basic conditions:

  • Acid-mediated ring-opening : HCl/EtOH cleaves the tetrahydrobenzothieno ring, producing thiol and pyrimidine fragments.

  • Annulation with dienophiles : The allyl group participates in Diels-Alder reactions, forming polycyclic adducts.

Redox Reactions of the Pyrimidinone Ring

The 4(3H)-pyrimidinone moiety undergoes:

  • Reduction : NaBH4 or LiAlH4 reduces the carbonyl group to a hydroxyl, forming 3,4-dihydro derivatives.

  • Oxidation : MnO2 oxidizes the pyrimidinone to a pyrimidine under anhydrous conditions .

Key Mechanistic Insights

  • Electrophilic substitution regioselectivity : Annulation with the pyrimidine ring directs electrophiles to C-6/C-7 due to resonance stabilization .

  • Steric effects : The 4-methylbenzyl group hinders reactions at proximal positions, favoring distal modifications.

Analytical and Purification Methods

  • Progress monitoring : TLC (silica gel, hexane:EtOAc 3:1) and HPLC (C18 column, MeOH:H2O 70:30).

  • Purification : Column chromatography (SiO2, gradient elution) or recrystallization (EtOH/H2O).

Scientific Research Applications

2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

    Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituents at the 2-Position

  • 2-[(3-Chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-... The 4-methylphenyl substitution at the 3-position (vs. allyl in the target compound) reduces flexibility but may improve metabolic stability .
  • 2-[(4-Bromobenzyl)sulfanyl]-3-ethyl-... () :
    The bromine atom in the 4-bromobenzyl group offers a handle for further functionalization (e.g., Suzuki coupling). The ethyl group at the 3-position, compared to the allyl group, reduces steric hindrance but limits π-orbital interactions .

Substituents at the 3-Position

  • 3-Benzyl Derivatives (): Morpholino- and piperazinyl-containing substituents (e.g., 4b, 4c, 4d) introduce hydrogen-bonding capabilities and water solubility. For example, 4c (with a phenylpiperazinyl group) showed a molecular ion peak at m/z 530 in EIMS, indicative of stability under mass spectrometry conditions .
  • 3-(4-Methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-... The 3-methylbenzylsulfanyl group introduces steric effects distinct from the 4-methylbenzyl group in the target compound .

Core Modifications

  • Thieno[3,2-e]imidazo[1,2-c]pyrimidine Derivatives (): Annelation of imidazo or triazolo rings (e.g., [1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine) increases planarity and rigidity, which may improve DNA intercalation but reduce solubility .

Pharmacological Activity

  • Antimicrobial Activity: Hydrazinothieno[2,3-d]pyrimidine derivatives () exhibited pronounced activity against Gram-positive bacteria, likely due to interactions with bacterial topoisomerases. The allyl group in the target compound may confer similar or enhanced activity via membrane disruption .
  • Anticancer Potential: Derivatives with morpholino (4b) or 4-phenylpiperazinyl (4c) groups demonstrated cytotoxic effects in vitro, with 4c showing a molecular ion peak at m/z 530, suggesting stability in biological matrices . The allyl group in the target compound could synergize with sulfanyl substituents to modulate apoptosis pathways.

Physicochemical Properties

Compound Substituents (Position) Predicted Boiling Point (°C) Predicted pKa Key Features
Target Compound 4-MeBzS (2), Allyl (3) ~475 (similar to ) 11.30 High lipophilicity, flexibility
3-(2-Methylprop-2-en-1-yl)-2-sulfanyl-... () 2-Me-allyl (3), SH (2) 475.2 11.30 Thiol group reactivity
2-(4-Bromophenoxy)-3-isopropyl-... () 4-BrPhO (2), iPr (3) N/A N/A Halogen bonding potential

Notes:

  • The allyl group in the target compound may lower melting points compared to rigid aromatic substituents (e.g., 4-methylphenyl in ).
  • The 4-methylbenzylsulfanyl group increases molecular weight (~292–530 g/mol) compared to smaller substituents like ethyl .

Biological Activity

The compound 2-[(4-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with potential biological activities. This article explores its synthesis, biological activity, and relevant studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17H20N2S2
  • Molecular Weight : 320.48 g/mol

The compound is synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically involves the introduction of a sulfanyl group and the formation of a pyrimidine ring, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzothieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Pseudomonas aeruginosa1064

These results suggest that the compound possesses moderate to strong antibacterial properties, particularly against Staphylococcus aureus.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

Cell Line IC50 (µM) Mechanism of Action
MCF-75.5Induction of apoptosis via caspase activation
HCT1164.2Cell cycle arrest at G2/M phase

The IC50 values indicate that the compound is effective at micromolar concentrations, highlighting its potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, confirming its broad-spectrum efficacy .
  • Anticancer Mechanisms : Another research article focused on the mechanism by which the compound induces apoptosis in cancer cells. It was found that the compound activates specific pathways involved in programmed cell death, making it a candidate for further development as an anticancer drug .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the sulfanyl group significantly affect the biological activity of the compound. Variations in substituents led to changes in potency against different microbial strains and cancer cell lines .

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